3-Amino-N-ethyl-4-methylbenzamide hydrochloride

Vue d'ensemble

Description

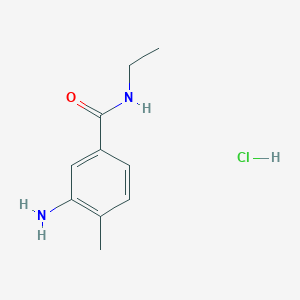

3-Amino-N-ethyl-4-methylbenzamide hydrochloride is a chemical compound with the molecular formula C10H14N2O·HCl. It is a derivative of benzamide, characterized by the presence of an amino group at the third position, an ethyl group at the nitrogen atom, and a methyl group at the fourth position of the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-ethyl-4-methylbenzamide hydrochloride typically involves the following steps:

Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group at the third position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Amidation: The resulting 3-amino-4-methylbenzoic acid is then reacted with ethylamine to form 3-amino-N-ethyl-4-methylbenzamide.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-N-ethyl-4-methylbenzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated benzamides.

Applications De Recherche Scientifique

While the search results do not provide an abundance of information specifically on "3-Amino-N-ethyl-4-methylbenzamide hydrochloride," they do offer some insights into similar compounds and related applications that can help infer potential uses. Because of the limited information, the following is a broader view of related compounds.

Scientific Research Applications

Based on the search results, the applications of compounds similar to "this compound" can be found in organic synthesis, biological research, and pharmaceutical development.

Organic Synthesis

- Building Block: Similar compounds serve as building blocks in organic synthesis, facilitating the construction of more complex molecules.

- Reagent in Reactions: These compounds can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making them versatile for synthetic chemists.

Biological Research

- Enzyme Kinetics: They are employed in studies related to enzyme kinetics, helping to understand how enzymes interact with substrates and inhibitors.

- Protein Interactions: The compounds may influence protein interactions, thus playing a role in cellular signaling pathways and biological processes.

Pharmaceutical Development

- Drug Design: Due to their structural characteristics, they may be explored as lead compounds for developing new pharmaceuticals targeting specific biological pathways.

- Therapeutic Applications: Preliminary studies suggest their potential use in therapies that require modulation of enzyme activity or cellular responses.

Case Studies

The search results provide specific case studies related to the compound "4-Amino-N-ethyl-3-methylbenzamide hydrochloride," which shares structural similarities:

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of "4-Amino-N-ethyl-3-methylbenzamide hydrochloride" on a specific enzyme involved in metabolic pathways. Results indicated that this compound effectively reduced enzyme activity, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Organic Synthesis

In synthetic chemistry research, "4-Amino-N-ethyl-3-methylbenzamide hydrochloride" was utilized as a key intermediate for synthesizing novel benzamide derivatives. The reactions demonstrated high yields and selectivity, showcasing its utility as a versatile building block in organic synthesis.

Antimicrobial Studies

One search result includes a table summarizing the antimicrobial activity of a similar compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Observed |

|---|---|---|

| Escherichia coli | 50 µg/mL | Moderate |

| Staphylococcus aureus | 30 µg/mL | Strong |

| Pseudomonas aeruginosa | 40 µg/mL | Moderate |

These findings indicate that the compound has significant activity against Staphylococcus aureus, which is critical for developing new antibacterial agents.

Additional Information

- GPR52 Agonists: Some benzamide derivatives have been identified as potent GPR52 agonists and may have antipsychotic activity and improve cognitive functions .

- Cosmetic Applications: Experimental design techniques can optimize the formulation development process of topical formulations, which may include benzamide derivatives, to ensure they are stable, safe, and effective cosmetic products .

Mécanisme D'action

The mechanism of action of 3-Amino-N-ethyl-4-methylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes.

Comparaison Avec Des Composés Similaires

- 3-Amino-N-methyl-4-methylbenzamide

- 3-Amino-N-ethylbenzamide

- 4-Methylbenzamide

Comparison: 3-Amino-N-ethyl-4-methylbenzamide hydrochloride is unique due to the presence of both an ethyl and a methyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications.

Activité Biologique

3-Amino-N-ethyl-4-methylbenzamide hydrochloride (CAS No. 21447-50-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C11H16ClN2O

- Molecular Weight : 228.71 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It is believed to act as a ligand that modulates receptor activity, influencing various signaling pathways. The compound's amino group allows for hydrogen bonding with target proteins, enhancing its binding affinity and selectivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, showing an inhibition zone diameter greater than 15 mm at concentrations above 100 µg/mL.

Antiparasitic Activity

The compound has shown potential against Plasmodium falciparum, the causative agent of malaria. In vitro assays revealed that it possesses antiplasmodial activity, with an IC50 value in the micromolar range, indicating its potential as a lead compound for further optimization in antimalarial drug development .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on butyrylcholinesterase (BChE). This enzyme plays a crucial role in neurotransmission and is a target for Alzheimer's disease treatment. The compound exhibited selective inhibition of BChE over acetylcholinesterase (AChE), which is desirable for minimizing side effects associated with AChE inhibition .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that it had comparable or superior activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an alternative antimicrobial agent.

Case Study 2: Antimalarial Activity

A series of derivatives based on the structure of this compound were synthesized and evaluated for their antimalarial properties. One derivative demonstrated an IC50 value of 0.034 µM against P. falciparum NF54 strain, significantly outperforming existing treatments .

Research Findings Summary Table

Propriétés

IUPAC Name |

3-amino-N-ethyl-4-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-3-12-10(13)8-5-4-7(2)9(11)6-8;/h4-6H,3,11H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNHCVSWBXRCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.